molecular formula C13H22N4O B2383487 4-amino-N-cyclohexyl-2-propan-2-ylpyrazole-3-carboxamide CAS No. 2101197-13-9

4-amino-N-cyclohexyl-2-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B2383487
CAS No.: 2101197-13-9
M. Wt: 250.346
InChI Key: DLCAJJFYLPFORA-UHFFFAOYSA-N
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Description

4-amino-N-cyclohexyl-2-propan-2-ylpyrazole-3-carboxamide is a chemical compound with the molecular formula C13H22N4O and a molecular weight of 250.34 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with an amino group, a cyclohexyl group, and an isopropyl group. It has various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-amino-N-cyclohexyl-2-propan-2-ylpyrazole-3-carboxamide involves several steps. One common method includes the reaction of 4-amino-1-isopropyl-1H-pyrazole-5-carboxylic acid with cyclohexylamine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-amino-N-cyclohexyl-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

4-amino-N-cyclohexyl-2-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-amino-N-cyclohexyl-2-propan-2-ylpyrazole-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-N-cyclohexyl-2-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-9(2)17-12(11(14)8-15-17)13(18)16-10-6-4-3-5-7-10/h8-10H,3-7,14H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCAJJFYLPFORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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